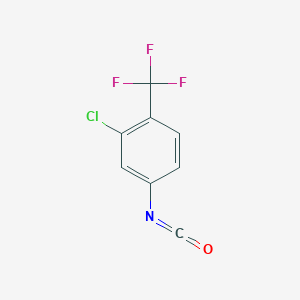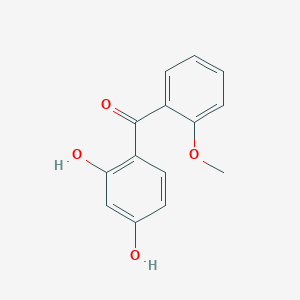
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF3NO. It is a derivative of phenyl isocyanate, characterized by the presence of a chloro and trifluoromethyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields .
Métodos De Preparación
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-trifluoromethylaniline with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Industrial production methods often involve the use of triphosgene as a safer alternative to phosgene .
Análisis De Reacciones Químicas
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can react with water to form amines and carbon dioxide.
Polymerization: When reacted with diols or polyols, it forms polyurethanes.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes .
Aplicaciones Científicas De Investigación
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds, including thioureas and oxazolidinones.
Biology: It is utilized in the development of biochemical assays and as a reagent in protein modification.
Industry: It is used in the production of specialty chemicals and materials, including polyurethanes.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-isocyanato-1-(trifluoromethyl)benzene involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity allows it to form stable urea and carbamate linkages, which are essential in various chemical and biological processes .
Comparación Con Compuestos Similares
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
4-Chloro-3-trifluoromethylphenyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of an isocyanate group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups on the benzene ring.
4-Chlorophenyl isocyanate: Contains a chloro group but lacks the trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of chloro and trifluoromethyl groups, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C8H3ClF3NO |
|---|---|
Peso molecular |
221.56 g/mol |
Nombre IUPAC |
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H |
Clave InChI |
HCWZJEXQULSHSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=C=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9,10-Anthracenedione, 1,4-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B8594501.png)

![3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B8594504.png)
![1H-Indol-5-ol, 3-(1-azabicyclo[2.2.2]oct-3-yl)-](/img/structure/B8594506.png)

![2-Chloro-4-iodo-3-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8594523.png)


